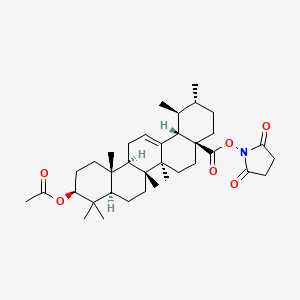
Ursolic Acid Acetate NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursolic Acid Acetate NHS ester is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The addition of the NHS ester (N-hydroxysuccinimide ester) enhances its reactivity, making it useful for bioconjugation and other chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ursolic Acid Acetate NHS ester typically involves the esterification of ursolic acid with acetic anhydride, followed by the introduction of the NHS ester. The reaction conditions often include the use of anhydrous solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine. The process can be summarized as follows:
Esterification: Ursolic acid is reacted with acetic anhydride in the presence of pyridine to form ursolic acid acetate.
NHS Ester Introduction: The resulting ursolic acid acetate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ursolic acid are esterified using acetic anhydride and pyridine.
NHS Ester Formation: The esterified product is then reacted with N-hydroxysuccinimide and DCC in industrial reactors to produce the final compound.
化学反応の分析
Types of Reactions
Ursolic Acid Acetate NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Aqueous Buffers: Used to control the pH during hydrolysis reactions.
Major Products Formed
Amide Derivatives: Formed from the reaction with primary amines.
Carboxylic Acids: Result from the hydrolysis of the NHS ester group.
科学的研究の応用
Ursolic Acid Acetate NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioconjugation techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to target specific cellular pathways.
Industry: Utilized in the development of new materials and drug delivery systems.
作用機序
The mechanism of action of Ursolic Acid Acetate NHS ester involves its ability to form stable amide bonds with primary amines, facilitating the attachment of various functional groups to biomolecules. This enhances the compound’s bioavailability and allows it to interact with specific molecular targets. In cancer research, it has been shown to inhibit the activity of key signaling pathways such as Akt, mTOR, and ERK, leading to reduced cell proliferation and increased apoptosis.
類似化合物との比較
Ursolic Acid Acetate NHS ester is unique due to its enhanced reactivity and stability compared to other similar compounds. Some similar compounds include:
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities but lower reactivity.
Betulinic Acid: Known for its anticancer properties but lacks the enhanced reactivity provided by the NHS ester group.
Lanosterol: A triterpenoid with different biological activities and structural features.
This compound stands out due to its ability to form stable conjugates with biomolecules, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCWZUPJWGNDY-TXVOCAPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














